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For Researchers, Scientists, and Drug Development Professionals

Introduction
Timegadine, with the Chemical Abstracts Service (CAS) number 71079-19-1, is a trisubstituted

guanidine derivative that has been investigated for its anti-inflammatory and potential disease-

modifying properties.[1][2] This technical guide provides a comprehensive overview of

Timegadine, focusing on its chemical properties, mechanism of action, pharmacology, and

relevant experimental protocols. The information is intended for researchers, scientists, and

professionals involved in drug development.

Chemical and Physical Properties
Timegadine is chemically identified as N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-2-

thiazolylguanidine.[2] Its fundamental properties are summarized below.
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Property Value Reference

CAS Number 71079-19-1 [3]

Molecular Formula C₂₀H₂₃N₅S [4]

Molecular Weight 365.5 g/mol [4]

Synonyms SR-1368 [5]

Storage 2-8℃ [4]

Mechanism of Action
Timegadine exhibits a multi-faceted mechanism of action, primarily centered around the

modulation of inflammatory pathways. It is a potent inhibitor of both cyclooxygenase (COX) and

lipoxygenase, key enzymes in the arachidonic acid cascade that produce pro-inflammatory

mediators like prostaglandins and leukotrienes.[1][6]

The inhibitory effects of Timegadine on these enzymes have been quantified in various in vitro

systems.

Enzyme/System IC₅₀ Value Reference

Cyclo-oxygenase (washed

rabbit platelets)
5 nM [6]

Cyclo-oxygenase (rat brain) 20 µM [6]

Lipo-oxygenase (horse platelet

cytosol)
100 µM [6]

Lipo-oxygenase (washed

rabbit platelets)
100 µM [6]

Beyond its effects on arachidonic acid metabolism, there is evidence to suggest Timegadine's

involvement in cyclic adenosine monophosphate (cAMP) signaling pathways. Some

vasodilators exert their effects by increasing intracellular cAMP levels, which can occur through

the inhibition of phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.
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[7][8] While direct and potent inhibition of specific PDEs by Timegadine is not extensively

documented in the available literature, its profile as a vasodilator suggests a potential influence

on this pathway.[7]

Additionally, some guanidine derivatives have been studied for their activity at histamine

receptors.[9] The histamine H2 receptor, in particular, is linked to the cAMP signaling pathway.

[10]

Signaling Pathway Overview
The potential interplay of Timegadine's known inhibitory actions and its possible influence on

cAMP signaling is depicted below.

Cell Membrane

Cytosol

Gαs-Coupled Receptor
(e.g., Histamine H2)

Adenylyl Cyclase

Activates

cAMPConverts ATP toATP

Phosphodiesterase
(PDE)

Protein Kinase A
(PKA)

Activates

5'-AMPDegrades cAMP to

Vasodilation &
Physiological Effects

Arachidonic Acid Cyclooxygenase (COX)
Lipoxygenase (LOX)

Prostaglandins &
Leukotrienes Inflammation

Timegadine
Potentially

Inhibits

Inhibits

Click to download full resolution via product page

Potential Mechanisms of Action for Timegadine.
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Pharmacology and Pharmacokinetics
Studies in healthy volunteers have elucidated the pharmacokinetic profile of Timegadine.

Following oral administration, steady-state serum concentrations are typically achieved within 5

to 8 days.[11]

Parameter Observation Condition Reference

Dosing Regimen
250 mg tablet, twice

daily

Multiple oral dosing in

healthy volunteers
[11]

Time to Steady State 5-8 days Multiple oral dosing [11]

Drug Interaction

Ibuprofen reduced

Cmax, AUC, and

Tmax of Timegadine

Concomitant

administration
[11]

Hepatic Effects

No significant

changes in serum liver

enzymes or hepatic

microsomal enzyme

activity

Multiple oral dosing [11]

Preclinical and Clinical Studies
Timegadine has been evaluated in both preclinical models of inflammation and in clinical trials

for rheumatoid arthritis.

In preclinical studies using adjuvant arthritic rats, Timegadine demonstrated significant anti-

inflammatory effects. It inhibited both primary and secondary lesions, was effective in reducing

the severity of established disease, and a short course of treatment at the time of adjuvant

injection prevented the development of secondary lesions.[2]

Clinical trials in patients with active rheumatoid arthritis have shown that Timegadine can lead

to significant improvements in both biochemical and clinical markers of disease activity,

including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning

stiffness, and the number of swollen joints.[1] In a comparative study, Timegadine was found
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to be superior to naproxen in controlling disease activity.[1] Long-term open studies have also

suggested its potential as a remissive drug.[12]

Experimental Protocols
Phosphodiesterase (PDE) Activity Assay
(Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound

like Timegadine on PDE enzymes. Specific assay conditions may vary depending on the PDE

isoform and the detection method.
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Workflow for a Phosphodiesterase (PDE) Activity Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1209897?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Reagent Preparation: Prepare solutions of the purified PDE enzyme, the cyclic nucleotide

substrate (cAMP or cGMP), and serial dilutions of Timegadine in an appropriate assay

buffer.[13][14]

Reaction Setup: In a microplate, combine the PDE enzyme solution with the different

concentrations of Timegadine or vehicle control.

Initiation: Start the enzymatic reaction by adding the cAMP or cGMP substrate to each well.

[15]

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific

duration (e.g., 10-60 minutes).[13][14]

Termination: Stop the reaction. This can be achieved by adding a broad-spectrum PDE

inhibitor like IBMX, or by heat inactivation.[13][15]

Detection: Quantify the product of the reaction. This can be done through various methods:

Radioimmunoassay: Using radiolabeled substrates.[16]

Colorimetric/Luminescent Assays: These often involve a secondary enzymatic reaction

that converts the 5'-AMP or 5'-GMP product into a detectable signal (e.g., quantifying the

remaining ATP in a coupled kinase reaction or measuring released phosphate).[14][15][17]

[18]

Data Analysis: Plot the enzyme activity against the concentration of Timegadine to

determine the IC₅₀ value.

cAMP Accumulation Assay (Representative Protocol)
This protocol outlines a general method to measure changes in intracellular cAMP levels in

response to a test compound.
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Workflow for a Cell-Based cAMP Accumulation Assay.
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Methodology:

Cell Seeding: Plate cells (e.g., a cell line expressing a target Gs-coupled receptor) in a 96- or

384-well plate and culture until they reach the desired confluency.[19]

Compound Addition: Treat the cells with various concentrations of Timegadine in the

presence of a PDE inhibitor (like IBMX) to prevent cAMP degradation.

Stimulation: Add a substance to stimulate cAMP production, such as forskolin (a direct

activator of adenylyl cyclase) or a specific agonist for a Gs-coupled receptor.[20]

Incubation: Incubate the plate for a specified time at 37°C to allow for cAMP accumulation.

[20]

Cell Lysis: Add a lysis buffer to disrupt the cells and release the intracellular cAMP.[17]

Detection: Measure the cAMP concentration in the cell lysates. This is typically done using a

competitive immunoassay format, such as:

ELISA: Where cAMP from the sample competes with a labeled cAMP for binding to a

specific antibody.[17]

Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®: These are bead-

based proximity assays where a signal is generated based on the competition between

cellular cAMP and a labeled cAMP analog.[19][21]

Data Analysis: Construct a standard curve using known cAMP concentrations. Use this curve

to determine the cAMP levels in the experimental samples and evaluate the effect of

Timegadine.

Toxicology and Safety
In clinical studies, the side effects of Timegadine were reported to be mainly gastrointestinal

and allergic in nature, with allergic reactions being more frequent compared to naproxen.[1]

During a 24-week open trial, five out of 31 patients were withdrawn from treatment due to the

appearance of side effects.[12] Preclinical toxicology studies are essential to determine
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parameters such as the maximum tolerated dose (MTD) and to identify any potential target

organ toxicities.[22][23]

Conclusion
Timegadine is a compound with a well-defined anti-inflammatory profile, acting as a dual

inhibitor of cyclooxygenase and lipoxygenase. Its clinical efficacy in rheumatoid arthritis

suggests it may have disease-modifying properties. While its effects on the cAMP signaling

pathway are less characterized, its vasodilator properties point to a potential interaction. The

experimental protocols provided in this guide offer a starting point for further investigation into

its mechanisms and potential therapeutic applications. As with any drug development

candidate, a thorough evaluation of its safety and toxicology is paramount.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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